

Toxicological Profile of Chlozolate in Mammalian Systems: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlozolate

Cat. No.: B3416503

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Disclaimer: **Chlozolate** is an obsolete fungicide and is no longer approved for use in many countries. This document is intended for academic and research purposes only and should not be interpreted as a promotion for its use.

Executive Summary

Chlozolate is a dicarboximide fungicide recognized for its contact and systemic action against certain fungal pathogens. From a toxicological standpoint, it exhibits low to moderate acute toxicity in mammalian systems. However, concerns regarding its potential carcinogenicity and endocrine-disrupting properties, specifically its antiandrogenic effects, have been raised. Its primary metabolite, 3,5-dichloroaniline (3,5-DCA), is notably more toxic than the parent compound, contributing significantly to the overall toxicological profile. This guide provides a comprehensive overview of the available toxicological data for **Chlozolate** and its main metabolite, including quantitative toxicity values, details of experimental methodologies, and visual representations of its metabolic pathway and mechanism of action.

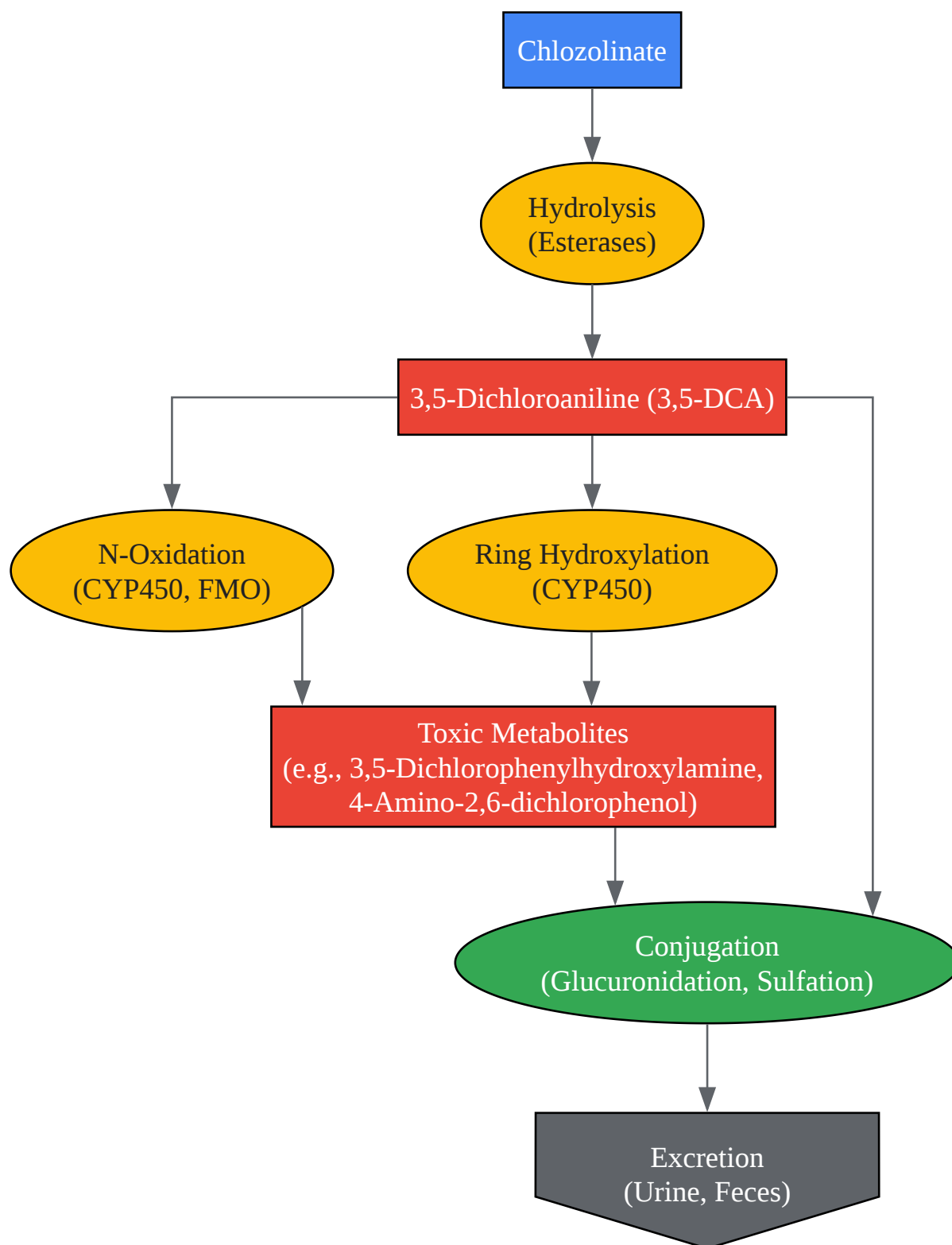
Chemical and Physical Properties

Property	Value	Reference
Chemical Name	ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate	PubChem
CAS Number	84332-86-5	PubChem
Molecular Formula	C ₁₃ H ₁₁ Cl ₂ NO ₅	PubChem
Molecular Weight	332.13 g/mol	PubChem
Appearance	White crystalline solid	Haz-Map
Water Solubility	32 mg/L at 20 °C	HPC Standards
LogP	3.3	HPC Standards

Toxicokinetics and Metabolism

Limited publicly available data exists on the specific absorption, distribution, metabolism, and excretion (ADME) of **Chlozolate** in mammalian systems. However, based on its chemical structure and the known metabolism of similar dicarboximide fungicides, the following pathway is proposed.

Upon oral ingestion, **Chlozolate** is likely hydrolyzed in the gastrointestinal tract and liver, leading to the formation of its primary and more toxic metabolite, 3,5-dichloroaniline (3,5-DCA). This biotransformation is a critical step in its toxicological action. Further metabolism of 3,5-DCA can occur through N-oxidation and ring hydroxylation. Excretion is expected to occur primarily through the urine and feces as conjugated metabolites.



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Caption: Proposed metabolic pathway of **Chlozolate**.

Toxicological Profile

Acute Toxicity

Chlozoline exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of **Chlozoline**

Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>4,500 mg/kg	HPC Standards
LD ₅₀	Rat	Dermal	>2,000 mg/kg	ECHA

In contrast, its metabolite, 3,5-dichloroaniline, is significantly more toxic.

Table 2: Acute Toxicity of 3,5-Dichloroaniline

Test	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	~250 mg/kg (estimated)	Toxic if swallowed	SURFACTANTS, INTERMEDIATES, CUSTOMIZED SOLUTIONS
LD ₅₀	Rabbit	Dermal	<1000 mg/kg	Toxic in contact with skin	Australian Industrial Chemicals Introduction Scheme
LC ₅₀	Rat	Inhalation	3.3 mg/L/4h	Toxic if inhaled	Australian Industrial Chemicals Introduction Scheme

Experimental Protocols:

- **Acute Oral Toxicity (OECD 401/420):** Studies are typically conducted in rats. After a fasting period, the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. An LD₅₀ value is calculated. The Fixed Dose Procedure (OECD 420) is a stepwise method using fewer animals and aims to identify a dose causing evident toxicity without mortality.
- **Acute Dermal Toxicity (OECD 402):** The test substance is applied to the shaved skin of rats or rabbits for 24 hours under an occlusive dressing. Observations for mortality and skin reactions are made for 14 days.
- **Acute Inhalation Toxicity (OECD 403):** Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). Mortality and signs of toxicity are recorded during and after exposure for up to 14 days to determine the LC₅₀.

Subchronic and Chronic Toxicity

Detailed subchronic and chronic toxicity data for **Chlozolate** are not readily available in the public domain. For its metabolite, 3,5-dichloroaniline, a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg bw/day was established in a 28-day oral study in Wistar rats, based on haematological changes observed at higher doses.[\[1\]](#)

Experimental Protocols:

- **90-Day Oral Toxicity Study (OECD 408):** The test substance is administered daily to rodents in graduated doses for 90 days. Endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs. The NOAEL is determined.
- **Chronic Toxicity Studies (OECD 452):** Similar to subchronic studies but with a longer duration (typically 12-24 months). These studies are designed to assess the cumulative toxic effects of a substance over a significant portion of the animal's lifespan and to identify a NOAEL for chronic exposure.

Carcinogenicity

Chlozolate is classified as "Suspected of causing cancer" (H351) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] No specific data from carcinogenicity bioassays were found in the public literature.

Experimental Protocol (OECD 451):

Carcinogenicity studies are long-term (usually 2 years in rodents) investigations where animals are exposed to the test substance daily. The primary endpoint is the incidence of tumors in treated groups compared to a control group.

Genotoxicity

Specific genotoxicity data for **Chlozolate** is limited in publicly accessible sources. For its metabolite, 3,5-dichloroaniline, in vitro studies have shown some mutagenic potential, but this was not consistently observed in in vivo assays.[1]

Experimental Protocols:

- Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.
- In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents exposed to the test substance.

Reproductive and Developmental Toxicity

A study in male rat offspring found that **Chlozolate** did not produce any signs of maternal or fetal endocrine toxicity at a dose of 100 mg/kg/day, establishing a No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity under the conditions of that study.[3]

Experimental Protocols:

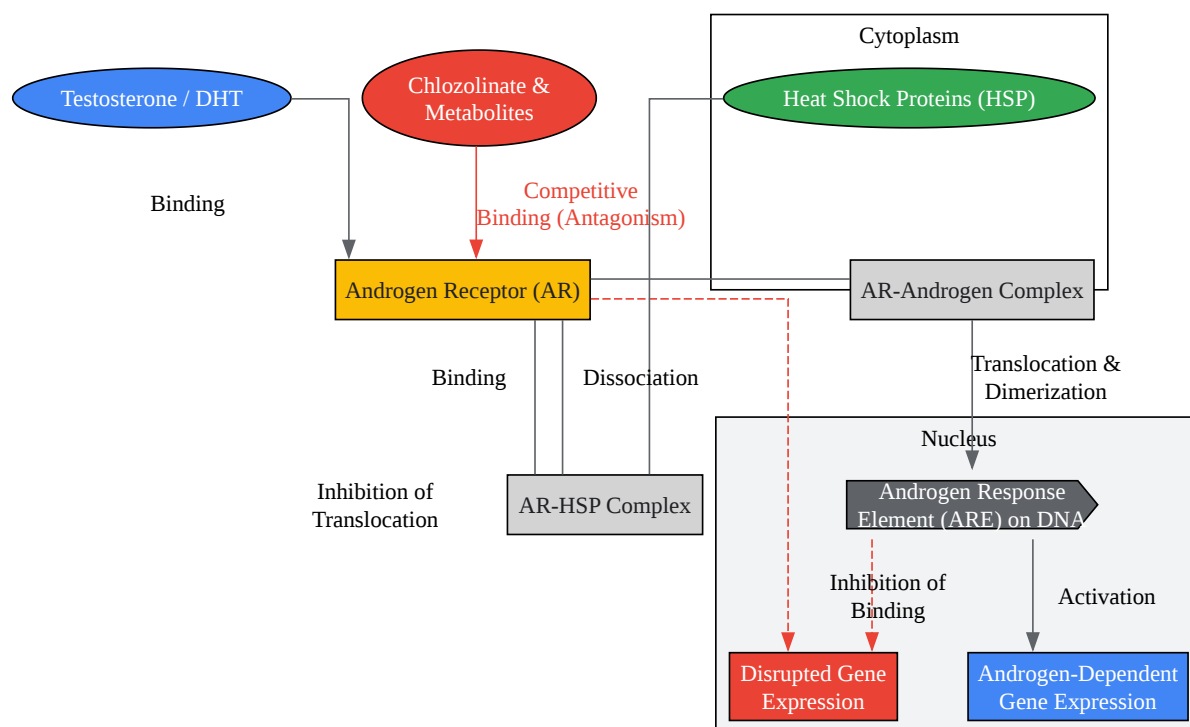
- Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all

phases of the reproductive cycle.

- Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are dosed with the test substance during the period of organogenesis to evaluate potential adverse effects on the developing fetus.

Mechanism of Action: Antiandrogenic Effects

Chlozolate belongs to the dicarboximide class of fungicides, several of which are known to possess antiandrogenic properties. The primary mechanism of this endocrine disruption is through competitive antagonism of the androgen receptor (AR). **Chlozolate** itself and its metabolites can bind to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockage inhibits the normal downstream signaling cascade, leading to a disruption of androgen-dependent gene expression and physiological processes.



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Caption: Antiandrogenic mechanism of **Chlozolate**.

Specific Organ System Effects

The primary target organs for the toxicity of **Chlozolate** and its metabolite, 3,5-DCA, appear to be the blood, liver, and kidneys.

- Hematotoxicity: 3,5-DCA is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]

- Hepatotoxicity: Liver effects, such as increased liver weight and hepatocellular hypertrophy, have been observed in animal studies with related compounds.
- Nephrotoxicity: 3,5-DCA has been shown to be nephrotoxic in rats, causing kidney damage. [3]

Conclusion

Chlozolate is a fungicide with low acute mammalian toxicity. However, its toxicological profile is significantly influenced by its metabolite, 3,5-dichloroaniline, which is considerably more toxic. The primary concerns associated with **Chlozolate** are its potential carcinogenicity and its antiandrogenic activity, which classifies it as an endocrine disruptor. Due to these toxicological properties and its persistence in the environment, its use has been discontinued in many regions. Further research into the detailed toxicokinetics and long-term effects of **Chlozolate** and its metabolites would be beneficial for a more complete understanding of its risk to mammalian health.

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